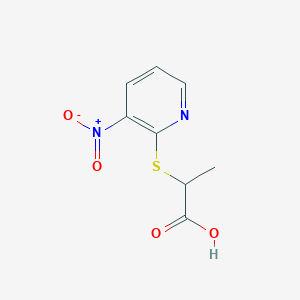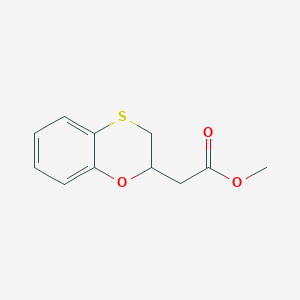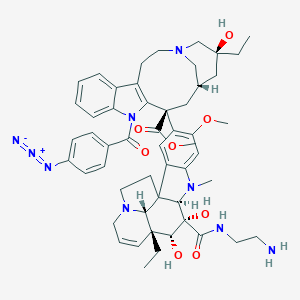
Rubifolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rubifolide is a natural compound that has been recently discovered and has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a sesquiterpene lactone that is found in the leaves of the Rubia cordifolia plant, which is commonly known as Indian madder. Rubifolide has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties.
Wissenschaftliche Forschungsanwendungen
Synthesis of Rubifolide
The total synthesis of the enantiomer of rubifolide, a marine furanocembrane, has been achieved. This synthesis began with (S)-(-)-perillyl alcohol and involved several complex chemical transformations, including oxidative cleavage, homologation, and cyclization. The final product's optical rotation was opposite in sign to that of natural rubifolide, confirming its enantiomeric nature. This work contributes to the field of synthetic chemistry and the understanding of marine natural products (Marshall & Sehon, 1997).
Photochemical Studies
Rubifolide has been studied for its photochemical properties. Irradiation of natural rubifolide leads to isomerisations, producing compounds not found in nature. This study provides insights into the biosynthesis of more complex cembranoids and suggests possible biosynthetic pathways for other related compounds found in corals (Li & Pattenden, 2011).
Plant Growth and Photosynthesis
While rubifolide is not directly mentioned in studies related to plant growth and photosynthesis, related research shows the impact of certain compounds on these processes. For instance, 24-epibrassinolide spray application on cucumber plants affected gas exchange, chlorophyll fluorescence, Rubisco activity, and carbohydrate metabolism, indicating the potential for certain compounds to influence plant physiology (Yu et al., 2004).
Other Research
- Antiprotozoal activity of Rubus coriifolius constituents, which could guide the search for natural compounds with similar properties (Alanís et al., 2003).
- Almond plant growth enhancement through biostimulant application, providing a framework for understanding the impact of various compounds on plant development (Saa et al., 2015).
- Investigation of Rubus allegheniensis foliar nutrients, useful for understanding plant-soil interactions and the impact of environmental factors on plant nutrient profiles (Gilliam et al., 2018).
Eigenschaften
CAS-Nummer |
106231-29-2 |
|---|---|
Produktname |
Rubifolide |
Molekularformel |
C20H24O3 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
(2Z,5S,11R)-3,14-dimethyl-11-prop-1-en-2-yl-6,16-dioxatricyclo[11.2.1.15,8]heptadeca-1(15),2,8(17),13-tetraen-7-one |
InChI |
InChI=1S/C20H24O3/c1-12(2)15-5-6-16-10-18(23-20(16)21)8-13(3)7-17-9-14(4)19(11-15)22-17/h7,9-10,15,18H,1,5-6,8,11H2,2-4H3/b13-7-/t15-,18+/m1/s1 |
InChI-Schlüssel |
TTZXKHUXCFKQHN-FARDUWICSA-N |
Isomerische SMILES |
C/C/1=C/C2=CC(=C(O2)C[C@@H](CCC3=C[C@H](C1)OC3=O)C(=C)C)C |
SMILES |
CC1=CC2=CC(=C(O2)CC(CCC3=CC(C1)OC3=O)C(=C)C)C |
Kanonische SMILES |
CC1=CC2=CC(=C(O2)CC(CCC3=CC(C1)OC3=O)C(=C)C)C |
Synonyme |
rubifolide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



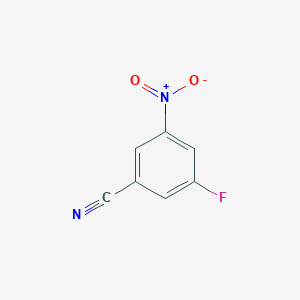



![(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B27679.png)
![{1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinyl}(diphenyl)acetonitrile](/img/structure/B27680.png)

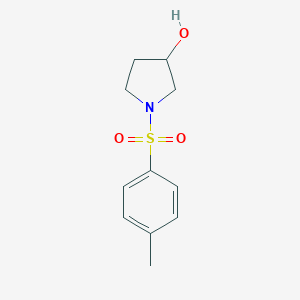
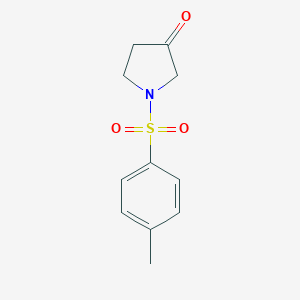
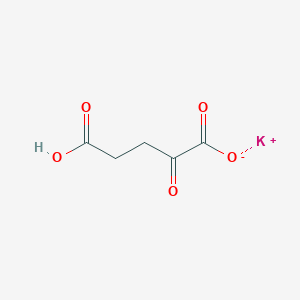
![1-[4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B27689.png)
